molecular formula C19H17FN2O4S2 B2587247 (7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone CAS No. 2034529-91-2

(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone

Cat. No.: B2587247
CAS No.: 2034529-91-2
M. Wt: 420.47
InChI Key: DFKYIGHKOFUUKA-UHFFFAOYSA-N
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Description

The compound (7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone is a synthetic molecule featuring a unique hybrid structure. Its core components include:

  • A 2-fluorophenyl substituent at the 7-position of the thiazepane ring, introducing electron-withdrawing effects that may influence receptor binding.
  • A 5-(thiophen-2-yl)isoxazol-3-yl group linked via a methanone bridge, contributing π-π stacking capabilities and heterocyclic diversity.

Properties

IUPAC Name

[7-(2-fluorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-(5-thiophen-2-yl-1,2-oxazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O4S2/c20-14-5-2-1-4-13(14)18-7-8-22(9-11-28(18,24)25)19(23)15-12-16(26-21-15)17-6-3-10-27-17/h1-6,10,12,18H,7-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFKYIGHKOFUUKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCS(=O)(=O)C1C2=CC=CC=C2F)C(=O)C3=NOC(=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features, including a thiazepan ring and an isoxazole moiety, suggest various interactions with biological targets that could lead to pharmacological applications.

Structural Characteristics

The molecular formula of this compound is C19H17FN2O4S2C_{19}H_{17}FN_{2}O_{4}S_{2} with a molecular weight of 420.47 g/mol. The presence of the fluorophenyl group and the thiophene component enhances its potential biological activity by allowing for diverse interactions within biological systems.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Hydrogen Bonding : The thiazepan ring may form hydrogen bonds with polar functional groups in proteins.
  • π-π Interactions : The fluorophenyl group can engage in π-π stacking interactions with aromatic residues in proteins, potentially modulating enzyme activity or receptor signaling pathways.

Biological Activities

Preliminary studies indicate that the compound exhibits various biological activities, including:

  • Anticancer Activity :
    • In vitro studies have shown that derivatives containing thiophene moieties exhibit cytotoxicity against various cancer cell lines, including breast (MCF7), lung, ovarian, and renal cancers. For instance, a related compound demonstrated an IC50 value of 14.86 ± 5.15 µM against MCF7 cells, indicating significant anticancer potential .
  • Enzyme Inhibition :
    • The compound may act as an inhibitor of tyrosine phosphatase 1B (PTP1B), which is implicated in various signaling pathways related to cancer and metabolic disorders. This suggests a dual role in both anticancer and metabolic disease treatment .
  • Antibacterial Activity :
    • The compound has shown promising antibacterial properties with a minimum inhibitory concentration (MIC) comparable to standard antibiotics like ciprofloxacin .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to or derived from the target compound:

StudyCompoundTargetIC50/ActivityFindings
Santos et al. (2019)Thiophene DerivativesMCF7 Cells14.86 ± 5.15 µMSignificant cytotoxicity observed .
Gulipalli et al. (2017)PTP1B InhibitorsPTP1B EnzymeGI50 values: 0.02 - 0.05 µMHigh growth inhibition compared to doxorubicin .
Romagnoli et al. (2017)Substituted ThiophenesTubulin PolymerizationIC50: 140 nMGood antiproliferative activity and inhibition of tubulin polymerization .

Synthesis and Derivatization

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Thiazepane Ring : Achieved through cyclization reactions involving sulfur-containing precursors.
  • Introduction of the Fluorophenyl Group : This step often employs electrophilic aromatic substitution reactions.
  • Attachment of the Isoxazole Moiety : Cross-coupling reactions such as Suzuki-Miyaura coupling are commonly used.

These synthetic routes are crucial for optimizing yield and purity while ensuring that the final product retains its biological activity potential .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Frameworks

1,4-Thiazepane vs. Benzoimidazotriazole Cores
  • Analog from : Compounds like 1-(thiophen-2-yl)-2-(2-(thiophen-2-yl)-4H-benzo[4,5]imidazo[1,2-b][1,2,4]triazol-4-yl)ethan-1-one feature a rigid benzoimidazotriazole core. This planar structure may favor interactions with flat binding sites but reduce solubility due to increased hydrophobicity .
Sulfone Group Impact
  • The sulfone group in the target compound increases polarity and hydrogen-bonding capacity compared to non-sulfonated analogs (e.g., triazole derivatives in ). This could improve aqueous solubility and reduce off-target binding .

Substituent Effects

Fluorinated Aromatic Groups
  • Target Compound : The 2-fluorophenyl group provides moderate electron-withdrawing effects, which may stabilize charge-transfer interactions in biological systems.
  • Triazole Derivatives (): Compounds like 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone feature 2,4-difluorophenyl groups. The additional fluorine atom could enhance metabolic resistance but may also increase toxicity risks .
Thiophene and Isoxazole Motifs
  • The 5-(thiophen-2-yl)isoxazole in the target compound combines sulfur-containing heterocycles with an oxygen-rich isoxazole. This dual functionality is absent in ’s benzoimidazotriazole analogs, which use thiophene as a standalone substituent. The isoxazole’s electronegativity may improve binding specificity in redox-sensitive environments .

Physicochemical and Pharmacological Implications

Property Target Compound Benzoimidazotriazole Analogs Triazole Derivatives
Molecular Weight ~450 g/mol (estimated) 400–500 g/mol 350–450 g/mol
Polarity High (due to sulfone) Moderate Moderate to High (sulfonyl-containing)
Aromatic Substituents 2-Fluorophenyl, Thiophene, Isoxazole Thiophene, Halogenated Phenyls Difluorophenyl, Phenylsulfonyl
Synthetic Complexity High Moderate Low to Moderate
  • Triazole derivatives () with sulfonyl groups have documented roles in antifungal and anti-inflammatory applications .

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